Deoxyelephantopin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

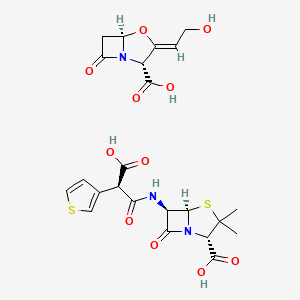

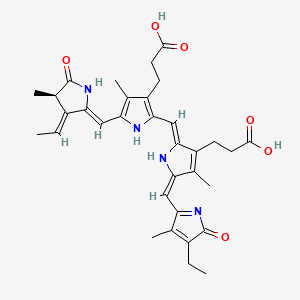

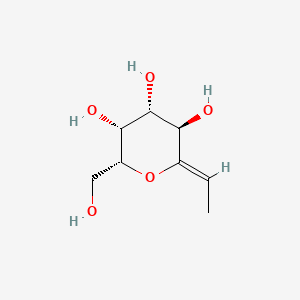

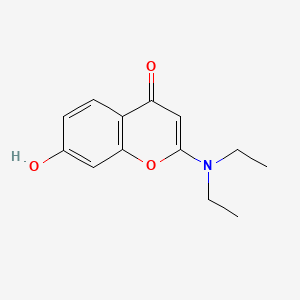

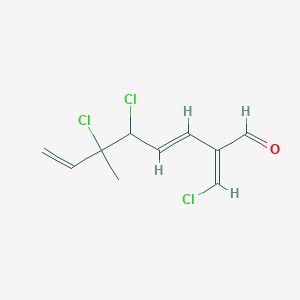

Deoxyelephantopin is a sesquiterpenoid.

Applications De Recherche Scientifique

Antineoplastic Effects

Deoxyelephantopin, a sesquiterpene lactone from Elephantopus scaber, has shown potential as a chemotherapeutic agent. It exhibits cytotoxicity towards lung adenocarcinoma (A549) cells, induces apoptosis, and suppresses colony-forming ability in a dose-dependent manner. Interestingly, it does not exhibit toxicity towards normal human lymphocytes, making it a promising candidate for lung cancer treatment (Kabeer et al., 2013).

Synthesis and Analogs

Efforts have been made to synthesize deoxyelephantopin analogues, with the goal of developing effective treatments for mammary tumors and lung metastasis. The complex structure of deoxyelephantopin presents a significant synthetic challenge but offers potential for therapeutic applications (Lagoutte et al., 2017).

Effects on Cervical Carcinoma

Deoxyelephantopin also impairs the growth of cervical carcinoma SiHa cells. It triggers apoptosis and cell cycle arrest, acting through multiple signaling pathways, including STAT3/p53/p21 signaling, MAPK pathway, and PI3K/Akt/mTOR pathway (Farha et al., 2014).

Identification of Cellular Targets

Through quantitative proteomics analysis and synthetic methodologies, several cellular targets of deoxyelephantopin have been identified. It antagonizes PPARγ activity via covalent engagement, demonstrating its potential in anticancer therapy (Lagoutte et al., 2016).

Multimodal Anti-Cancer Actions

Deoxyelephantopin disrupts processes involved in cancer progression by targeting multiple signaling pathways. It affects cell cycle and proliferation, cell survival, autophagy, and invasion pathways, suggesting a broad spectrum of potential anti-cancer activities (Mehmood & Muanprasat, 2022).

Effect on Cytochrome P450

A study evaluated the effects of deoxyelephantopin on cytochrome P450 enzymes, which are crucial for drug interactions. Deoxyelephantopin showed minimal effect on CYP1A2 and CYP2D6 mRNA and protein expression, and only a weak induction effect on CYP3A4 at the transcriptional level (Koe et al., 2013).

Inhibition of Cancer Cell Proliferation

Deoxyelephantopin significantly inhibits the proliferation of different cancer cells. It acts as a specific partial agonist against PPARγ, indicating a PPARγ-independent pathway for inhibiting cancer cell proliferation (Zou et al., 2008).

Proteomic Profiling

Proteomic profiling studies revealed deoxyelephantopin's regulation of molecules involved in proteolysis and calcium ion transport, suggesting effects on proteasome and endoplasmic reticulum machinery in cancer cells (Lee et al., 2010).

Cardiac Effects

The effects of deoxyelephantopin on cardiac delayed rectifier potassium channel current (IKr) and human ether-a-go-go-related gene (hERG) expression were investigated, finding that deoxyelephantopin insignificantly affected these channels in transfected cell lines (Teah et al., 2017).

Apoptosis and Cell Cycle Arrest in Colorectal Carcinoma

Deoxyelephantopin induced apoptosis and cell cycle arrest in HCT116 human colorectal carcinoma cells. It activated caspase-3 and caused PARP cleavage, indicating its potential as an anticancer agent for colorectal carcinoma (Chan et al., 2016).

Propriétés

Nom du produit |

Deoxyelephantopin |

|---|---|

Formule moléculaire |

C19H20O6 |

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

[(3S,4R,8R,9E,12R)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6+/t13-,14-,15+,16+/m1/s1 |

Clé InChI |

JMUOPRSXUVOHFE-GZZMZBIISA-N |

SMILES isomérique |

C/C/1=C\[C@@H]2[C@@H]([C@H](CC3=C[C@@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

SMILES canonique |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Synonymes |

deoxyelephantopin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(12E,25E)-5,16,21,32,36-pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1239368.png)

![N-(6-Methoxy-pyridazin-3-yl)-4-[3-(3-p-tolyl-acryloyl)-thioureido]-benzenesulfonamide](/img/structure/B1239369.png)